molecular formula C15H13ClN2O2 B11725381 N'-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide

N'-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11725381
M. Wt: 288.73 g/mol
InChI Key: UOTMKBHPGPZPAW-UHFFFAOYSA-N
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Description

N’-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C15H13ClN2O2 It is a derivative of benzohydrazide, characterized by the presence of a chloro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13ClN2O2/c1-20-14-8-7-11(9-13(14)16)10-17-18-15(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)

InChI Key

UOTMKBHPGPZPAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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